molecular formula C11H14O4S B8375044 (R)-2-(Tosyloxymethyl)-2-methyloxirane

(R)-2-(Tosyloxymethyl)-2-methyloxirane

Cat. No.: B8375044
M. Wt: 242.29 g/mol
InChI Key: YITODUZHQFVOEZ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(Tosyloxymethyl)-2-methyloxirane is a chiral epoxide characterized by a 2,2-disubstituted oxirane ring with a tosyloxymethyl (-CH₂OTs) and a methyl (-CH₃) group at the C2 position. The (R)-configuration at the stereocenter makes it a valuable intermediate in enantioselective organic synthesis, particularly for constructing complex molecules like pheromones, pharmaceuticals, and bioactive compounds. Its tosyl group acts as a leaving group, enabling nucleophilic substitution reactions, while the epoxide ring facilitates ring-opening reactions under catalytic or nucleophilic conditions.

This compound is synthesized via stereoselective methods, such as the tosylation of a chiral diol precursor or asymmetric epoxidation of allylic alcohols. For example, chiral tosylates like (R)-8 (a structurally related compound) are synthesized via CuI-catalyzed ring-opening of (S)-2-methyloxirane with Grignard reagents, followed by functionalization .

Properties

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

[(2R)-2-methyloxiran-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H14O4S/c1-9-3-5-10(6-4-9)16(12,13)15-8-11(2)7-14-11/h3-6H,7-8H2,1-2H3/t11-/m1/s1

InChI Key

YITODUZHQFVOEZ-LLVKDONJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@]2(CO2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CO2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of 2,2-disubstituted epoxides depend on their substituents. Below is a comparative analysis:

Compound Name Key Substituents Synthesis Method Reactivity/Applications References
(R)-2-(Tosyloxymethyl)-2-methyloxirane Tosyloxymethyl (-CH₂OTs), methyl (-CH₃) Tosylation of chiral diol precursors or asymmetric epoxidation Nucleophilic substitution; chiral intermediates in pheromone/drug synthesis
2-Methyloxirane Methyl (-CH₃) Corey-Chaykovsky epoxidation of ketones Regioselective ring-opening; coupling with triazoles for antimicrobial agents
(R)-2-Phenyloxirane Phenyl (-C₆H₅) Asymmetric epoxidation of styrene derivatives Silica gel-catalyzed thiolysis with high stereoselectivity
2-(Phenoxymethyl)oxirane Phenoxymethyl (-CH₂OPh) Epoxidation of allyl ethers Anti-tyrosinase agents via thiolysis
(2R)-2-[(4-Bromophenoxy)methyl]-2-methyloxirane 4-Bromophenoxymethyl, methyl Epoxidation of bromophenoxy-substituted diols Intermediate in anti-TB drug synthesis

Reactivity and Selectivity

  • Ring-Opening Reactions :

    • This compound : The tosyl group enhances leaving-group ability, favoring nucleophilic attack at the adjacent carbon. This property is exploited in stereospecific substitutions to retain configuration .
    • 2-Methyloxirane : Simpler substituents lead to regioselective ring-opening at the less hindered carbon, as seen in silica gel-catalyzed thiolysis to form 1,3-oxathiolanes .
    • (R)-2-Phenyloxirane : Bulky phenyl groups direct nucleophilic attack to the less substituted carbon, with silica gel catalysis achieving >90% stereoselectivity .
  • Catalytic Behavior :

    • Silica gel effectively catalyzes reactions of 2-methyl- and 2-phenyloxiranes, but tosyl-containing derivatives like this compound often require transition metals (e.g., CuI) for controlled reactivity .

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